3-{[1-(1,3-苯并噻唑-6-羰基)哌啶-4-基]甲基}-6-环丙基-3,4-二氢嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of heterocyclic compounds with potential neuroleptic activity has been explored through the creation of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. The process involved varying the substituent on the benzisoxazole ring and the 1-piperidinyl substituents, leading to the identification of a compound with a 6-fluoro substituent on the benzisoxazole ring and a (1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl group as the most potent in neuroleptic assays .
Another study focused on the one-pot synthesis of a complex heterocyclic compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which was characterized using various spectroscopic methods and single-crystal X-ray diffraction. The molecular geometry was optimized using density functional theory (DFT), and the experimental data showed excellent agreement with the calculated parameters .
A novel heterocycle, 3-cyano 6,9-dimethyl 4-imino 2-methylthio 4H pyrimido [2,1-b] [1,3] benzothiazole, was synthesized from 2-amino 4
科学研究应用
新型合成技术
研究人员已经开发出与指定化学物质相关的化合物的高效一锅合成方法,强调了此类化合物在促进探索新化学空间中的重要性。例如,一项研究描述了 2-氨基嘧啶酮的新型高效一锅合成,突出了这些化合物中自组装和氢键的重要性 (Bararjanian 等人,2010)。这项研究提供了对材料科学和药物设计中类似化合物的化学性质和潜在应用的见解。
抗菌和抗肿瘤活性
几项研究已经调查了与“3-{[1-(1,3-苯并噻唑-6-羰基)哌啶-4-基]甲基}-6-环丙基-3,4-二氢嘧啶-4-酮”在结构上相关的化合物的抗菌和抗肿瘤活性。例如,已经合成出新的吡啶衍生物,并显示出显着的抗菌活性,表明在开发新的抗菌剂中具有潜在的应用 (Patel & Agravat,2007)。另一项研究集中于取代的四氢嘧啶-5-腈的抗癌和抗炎活性的设计、合成和药理学评价,表明了此类化合物的治疗潜力 (Ghule、Deshmukh 和 Chaudhari,2013)。
晶体结构分析
已经对具有相似结构的化合物的晶体结构分析进行了分析,以了解它们的分子构象和形成稳定晶体堆积的潜力。这对于药物的开发至关重要,其中药物的稳定性和生物利用度取决于其晶体形式。一个例子是对利培酮氯化物水合物的晶体结构的详细分析,提供了对哌啶环的构象及其在晶格中的相互作用的见解 (Wang & Pan,2006)。
属性
IUPAC Name |
3-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-cyclopropylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20-10-18(15-1-2-15)22-12-25(20)11-14-5-7-24(8-6-14)21(27)16-3-4-17-19(9-16)28-13-23-17/h3-4,9-10,12-15H,1-2,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXBLXJPYOYIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。